1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile
Description
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile is a bicyclic organic compound featuring a strained 2.1.1 hexane scaffold with an oxabridge (oxygen atom), an iodomethyl substituent, and a nitrile group. Its molecular formula is C₇H₉INO (molecular weight: 253.06 g/mol). This compound has garnered attention in medicinal and agrochemical research due to its utility as a bioisostere for ortho- and meta-substituted benzene rings, offering improved metabolic stability and reduced toxicity compared to aromatic counterparts.
The synthesis of this compound typically involves iodocyclization strategies, enabling efficient construction of the bicyclic core. Its iodine atom serves as a versatile handle for further functionalization, making it a valuable intermediate in drug discovery. Storage recommendations specify sealing under dry conditions at -70°C to preserve stability.
Properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c8-4-7-1-5(2-7)6(3-9)10-7/h5-6H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFDOYLQFUFYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2C#N)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs a mercury vapor lamp (λ = 254–365 nm) to irradiate a solution of 1,5-diene in an inert solvent such as dichloromethane or acetonitrile. The [2+2] cycloaddition proceeds via a singlet excited state, generating the strained bicyclic structure. Subsequent functionalization introduces the iodomethyl and carbonitrile groups.
Key Parameters :
Limitations and Optimization
Photochemical methods face scalability challenges due to light penetration limits in large batches. Recent advances in flow chemistry have improved yields (up to 75%) by ensuring uniform UV exposure.
Diazoketone Intermediate Route
An alternative pathway involves synthesizing diazoketone intermediates, as described in studies on oxonium ylide generation. This method avoids direct photochemical steps and instead utilizes thermally or catalytically induced cyclizations.
Stepwise Synthesis
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Diazoketone Formation : A carboxylic acid precursor is activated via mixed anhydride formation using isobutyl chloroformate, followed by treatment with diazomethane.
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Cyclization : The diazoketone undergoes thermal decomposition or metal-catalyzed (e.g., Rh₂(OAc)₄) cyclization to form the bicyclic framework.
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Iodination : The iodomethyl group is introduced via nucleophilic substitution using sodium iodide in acetone.
Typical Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazoketone synthesis | Isobutyl chloroformate, CH₂N₂, 0°C | 70–80 |
| Cyclization | Rh₂(OAc)₄, toluene, 80°C | 50–65 |
| Iodination | NaI, acetone, reflux | 85–90 |
This method offers better control over stereochemistry but requires handling hazardous diazomethane.
Iodination of Bicyclic Precursors
A third approach involves post-cyclization iodination of a pre-formed bicyclic intermediate. This strategy is advantageous when photochemical or diazoketone routes are impractical.
Procedure
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Synthesis of Bromomethyl Analog : The bicyclo[2.1.1]hexane core is functionalized with a bromomethyl group via free radical bromination using N-bromosuccinimide (NBS) and azo initiators.
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Finkelstein Reaction : The bromine atom is replaced with iodine using potassium iodide in acetone under reflux.
Optimization Data :
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Bromination Yield : 55–70%
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Iodination Yield : 90–95%
Industrial-Scale Production Considerations
Scaling up the synthesis of this compound requires addressing three critical challenges:
Photochemical Reactor Design
Continuous flow reactors with quartz tubing are preferred for uniform UV exposure. A 2024 study demonstrated a 20% yield increase using microfluidic systems compared to batch reactors.
Toxicity Mitigation
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Replace mercury lamps with UV-LEDs to eliminate mercury waste.
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Use recyclable solvents (e.g., 2-MeTHF) to improve sustainability.
Cost Efficiency
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 50 | 200 |
| Cost per kg ($) | 12,000 | 8,500 |
Flow processes reduce costs by 30% through improved reaction control and reduced downtime.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|
| Photochemical [2+2] | 40–75 | Moderate | UV exposure, Hg lamps |
| Diazoketone Intermediate | 50–65 | Low | Diazomethane toxicity |
| Iodination of Precursor | 85–95 | High | Handling NBS, KI |
The iodination of precursors is optimal for large-scale production due to high yields and minimal specialized equipment.
Chemical Reactions Analysis
Types of Reactions
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Cycloaddition Reactions: The bicyclic structure can participate in further cycloaddition reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
Overview
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile is a bicyclic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry, organic synthesis, and materials science. Its unique structural features, including the iodomethyl group and carbonitrile functional group, enable diverse chemical reactivity and biological interactions.
Chemical Properties and Reactivity
The compound can undergo several types of chemical reactions, making it versatile for various applications:
- Substitution Reactions : The iodomethyl group can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of new derivatives.
- Oxidation and Reduction : The compound can be oxidized to form ketones or carboxylic acids, or reduced to yield different products depending on the desired application.
- Cycloaddition Reactions : Its bicyclic structure allows participation in further cycloaddition reactions to create more complex molecules.
Medicinal Chemistry
The rigid bicyclic structure of this compound serves as a valuable scaffold for drug design. The compound acts as a bioisostere for ortho- and meta-substituted phenyl rings, commonly found in pharmaceuticals. This substitution can enhance solubility and reduce lipophilicity, critical factors in drug development.
Case Study : Research indicates that replacing phenyl rings in agrochemicals like fluxapyroxad with this bicyclic structure improved solubility while maintaining biological activity, suggesting potential for novel agrochemical formulations.
Organic Synthesis
In organic synthesis, this compound is utilized as a building block for creating more complex molecules. Its ability to undergo various reactions enables chemists to develop derivatives with specific properties tailored for therapeutic or industrial applications.
Example Reaction : The iodocyclization reaction has been employed to synthesize derivatives targeting specific biological pathways, demonstrating its utility in producing compounds with desired biological effects.
Materials Science
The stability and rigidity of the bicyclic structure make it suitable for developing new materials with specific properties. This includes applications in polymer science and nanomaterials, where the unique characteristics of the compound can lead to innovations in material design.
| Compound Name | Structure Type | Bioactivity | Applications |
|---|---|---|---|
| This compound | Bicyclic with iodomethyl group | Moderate to high | Medicinal chemistry, agrochemicals |
| Fluxapyroxad | Phenyl ring | High | Fungicide |
| Boscalid | Phenyl ring | High | Fungicide |
Research Findings
Recent studies have highlighted several advantages of using this compound in drug design:
- Enhanced Solubility : Structural modifications lead to improved water solubility compared to traditional phenyl-containing compounds.
- Retention of Bioactivity : Despite structural changes, essential biological activities are preserved or enhanced, making these compounds attractive candidates for further research.
Mechanism of Action
The mechanism of action of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the compound’s binding affinity and selectivity, potentially leading to improved therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional and Application-Based Comparison
Bioisosteric Utility
- Ortho/Meta-Benzene Replacement : The 2.1.1 hexane scaffold in this compound mimics the spatial and electronic properties of ortho- and meta-substituted benzenes, validated in five drugs and three agrochemicals. In contrast, 2-oxabicyclo[2.2.2]octanes are optimized for para-substituted phenyl bioisosterism due to their larger ring size and reduced strain.
- Metabolic Stability: The saturated bicyclic core of 2.1.1 hexanes reduces oxidative metabolism risks compared to aromatic counterparts, a critical advantage over compounds like 2-amino-3-(2-benzothiazolyl)-3-(3,4-dihydro-4-oxo-2-quinazolinyl)-5-oxo-1-cyclopentene-1-carbonitrile (), which retains aromatic liabilities.
Physicochemical Properties
- Stability: The 2.1.1 hexane core exhibits moderate ring strain, balancing reactivity and stability. Derivatives like [4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol () show improved aqueous solubility due to the hydroxymethyl group, whereas the trifluoromethoxyphenyl derivative () enhances blood-brain barrier penetration.
- Halogen Effects : Bromine-substituted analogues (e.g., 5-bromo-3-(bromomethyl)pyridine-2-carbonitrile, ) exhibit lower leaving-group efficiency compared to iodine, impacting their utility in subsequent derivatization.
Research Findings and Industrial Adoption
- Medicinal Chemistry : 2.1.1 hexanes are incorporated into clinical candidates targeting inflammation (e.g., RORγt agonists) and metabolic disorders (e.g., DGAT1 inhibitors). The iodine substituent’s versatility is highlighted in Enamine Ltd’s catalog, where related compounds are priced at €585/100mg ().
- Agrochemicals : Derivatives with fluorinated substituents (e.g., 6,6-difluoro-2-azabicyclo[2.2.1]heptane HCl, ) demonstrate enhanced pest resistance, though iodomethyl variants remain preferred for modular synthesis.
Biological Activity
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile is a bicyclic compound notable for its unique structural features, including an iodomethyl group and a carbonitrile functional group. This compound has gained attention in medicinal chemistry due to its potential as a bioisostere for ortho- and meta-substituted phenyl rings, which are prevalent in numerous pharmaceuticals and agrochemicals.
- Molecular Formula : CHINO
- Molar Mass : 224.04 g/mol
- CAS Number : 2230803-78-6
The compound is characterized by its bicyclic structure, which contributes to its biological activity and interaction with various biochemical pathways.
This compound operates primarily through interactions with biological targets via substitution reactions, oxidation, and cycloaddition mechanisms. The presence of the iodomethyl group allows for nucleophilic substitutions, creating diverse derivatives that can enhance biological efficacy.
Medicinal Chemistry Applications
Research indicates that this compound serves as an effective bioisostere, replacing the phenyl ring in various drug structures without compromising bioactivity. This substitution can lead to improved physicochemical properties such as enhanced solubility and reduced lipophilicity, which are critical for drug development.
Case Studies
- Replacement in Agrochemicals : Studies have shown that replacing ortho-substituted phenyl rings in agrochemicals like fluxapyroxad and boscalid with 2-oxabicyclo[2.1.1]hexanes significantly improved their solubility and maintained their biological activity, suggesting a promising avenue for developing new agrochemical formulations .
- Synthesis of Novel Compounds : The compound has been utilized as a building block in synthesizing complex molecules that exhibit therapeutic effects. For instance, the iodocyclization reaction has been employed to create derivatives that target specific biological pathways .
Data Table: Comparison of Biological Activity
| Compound Name | Structure Type | Bioactivity | Applications |
|---|---|---|---|
| This compound | Bicyclic with iodomethyl group | Moderate to high | Medicinal chemistry, agrochemicals |
| Fluxapyroxad | Phenyl ring | High | Fungicide |
| Boscalid | Phenyl ring | High | Fungicide |
Research Findings
Recent studies have highlighted the advantages of using bicyclic compounds like this compound in drug design:
- Enhanced Solubility : The structural modifications lead to better water solubility compared to traditional phenyl-containing compounds.
- Retention of Bioactivity : Despite structural changes, the essential biological activities are preserved or even enhanced, making these compounds attractive candidates for further research .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile, and how can reaction parameters be optimized?
- Methodology : Synthesis of bicyclic carbonitriles often involves ring-closing strategies or functionalization of preformed bicyclic scaffolds. For example, iodomethyl groups can be introduced via nucleophilic substitution using iodide sources (e.g., NaI/KI) under polar aprotic solvents (DMF or DMSO) at elevated temperatures (60–80°C). Evidence from analogous oxabicyclo compounds suggests optimizing reaction time and stoichiometry to minimize byproducts like dehalogenated derivatives .
- Key Parameters : Monitor reaction progress via TLC or GC-MS. Purification may require column chromatography with gradients of ethyl acetate/hexane to separate iodinated products from unreacted precursors.
Q. What safety protocols are critical for handling and storing this compound, given its reactive iodomethyl group?
- Handling : Use inert atmosphere techniques (N₂/Ar) to prevent oxidation or hydrolysis of the iodomethyl moiety. Avoid exposure to moisture, light, and strong bases, which may degrade the compound. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory .
- Storage : Store in amber vials at –20°C under inert gas. Ensure containers are tightly sealed to prevent iodine vapor release, which can corrode equipment or contaminate other samples .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR : ¹H and ¹³C NMR can confirm the bicyclic framework and iodomethyl substitution. The deshielded carbon adjacent to the oxabicyclo oxygen and iodine’s inductive effects will show distinct shifts (e.g., C-I at ~–20 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns help identify the bicyclic core and iodine loss (e.g., m/z corresponding to [M–I]⁺) .
Advanced Research Questions
Q. How does the strained bicyclic framework influence its reactivity in cross-coupling or nucleophilic substitution reactions?
- Reactivity Analysis : The 2-oxabicyclo[2.1.1]hexane system imposes angle strain, potentially enhancing reactivity at the iodomethyl site. Computational studies (DFT) can predict transition states for SN2 reactions, where steric hindrance from the bicyclic structure may slow kinetics compared to linear analogs. Experimental validation via competition reactions with model substrates (e.g., comparing krel for iodide displacement) is recommended .
Q. Can this compound serve as a bioisostere for ortho-substituted phenyl rings in drug discovery?
- Bioisosteric Potential : The 2-oxabicyclo[2.1.1]hexane core mimics the spatial and electronic profile of ortho-substituted aromatics while offering improved solubility and metabolic stability. For example, replacing a phenyl ring in kinase inhibitors with this scaffold could reduce π-stacking-driven toxicity. Validate via comparative assays (e.g., binding affinity, logP measurements) against phenyl-containing analogs .
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?
- Data Reconciliation : Contradictions often arise from variations in iodide purity, solvent dryness, or reaction scales. Systematic DOE (Design of Experiments) approaches can isolate critical factors (e.g., temperature, catalyst loading). Use LC-MS or ¹H NMR to quantify byproducts (e.g., deiodinated derivatives) and adjust conditions (e.g., lower temperature, shorter reaction time) .
Methodological Tables
Table 1 : Comparison of Synthetic Routes for Analogous Bicyclic Carbonitriles
Table 2 : Spectroscopic Signatures of Key Functional Groups
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Iodomethyl (–CH₂I) | 3.4–3.6 (t, 2H) | 5–10 (C–I) | 500–600 (C–I) |
| Oxabicyclo oxygen | – | 75–85 (C–O–C) | 1100–1250 (C–O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
